

# Comparing Lsd1-IN-29 efficacy to other LSD1 inhibitors

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## Compound of Interest

Compound Name: Lsd1-IN-29

Cat. No.: B12388666

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### Lsd1-IN-29: Efficacy Data Currently Unavailable in Public Domain

A comprehensive search for the efficacy and experimental data of the LSD1 inhibitor, **Lsd1-IN-29**, has yielded no publicly available information. As of November 2025, details regarding its IC50, Ki values, preclinical or clinical studies, and mechanism of action are not present in scientific literature or public databases.

Therefore, a direct comparison of **Lsd1-IN-29** with other known LSD1 inhibitors cannot be conducted at this time. For researchers, scientists, and drug development professionals interested in the landscape of LSD1 inhibition, a review of established and clinically evaluated inhibitors is provided below.

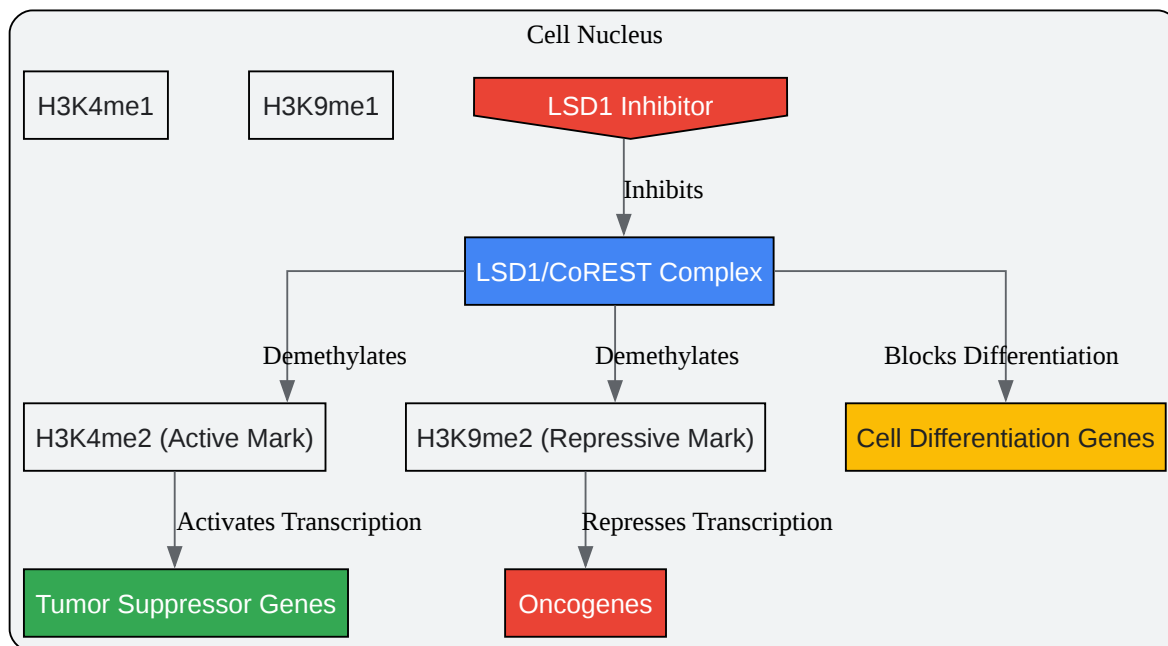
## Overview of Key LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a critical enzyme in epigenetic regulation and has emerged as a significant target in oncology. Numerous inhibitors have been developed, with several advancing to clinical trials. A summary of prominent LSD1 inhibitors is presented to offer a comparative landscape.

| Inhibitor Name            | Mechanism of Action | Key Efficacy Data (IC50) | Therapeutic Area                              | Clinical Trial Status                           |
|---------------------------|---------------------|--------------------------|---|---|
| Tranlycypromine (Parnate) | Irreversible        | ~200 $\mu$ M             | Depression, Cancer (investigational)          | Marketed (Depression), Clinical trials (Cancer) |
| GSK2879552                | Irreversible        | 23 nM (in vitro)         | Small Cell Lung Cancer                        | Phase I (Terminated)                            |
| ORY-1001 (Iadademstat)    | Irreversible        | <20 nM                   | Acute Myeloid Leukemia, Solid Tumors          | Phase II  |
| ORY-2001 (Vafidemstat)    | Reversible          | 41 nM                    | Alzheimer's, Multiple Sclerosis               | Phase II  |
| IMG-7289 (Bomedemstat)    | Irreversible        | <100 nM                  | Myelofibrosis, Essential Thrombocythemia      | Phase II  |
| CC-90011                  | Irreversible        | Not Disclosed            | Small Cell Lung Cancer, Neuroendocrine Tumors | Phase I   |
| Seclidemstat (SP-2577)    | Reversible          | 26 nM                    | Ewing Sarcoma, other solid tumors             | Phase I/II                                      |

## Signaling Pathway of LSD1 Inhibition in Cancer

LSD1 plays a crucial role in gene regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its inhibition can lead to the re-expression of tumor suppressor genes and block the differentiation of cancer cells.



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Caption: LSD1 inhibition alters histone methylation, leading to changes in gene expression.

## Experimental Workflow for Evaluating LSD1 Inhibitors

The evaluation of a novel LSD1 inhibitor typically follows a standardized preclinical workflow to determine its potency, selectivity, and anti-tumor activity.



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Caption: A typical preclinical workflow for the development of LSD1 inhibitors.

Due to the absence of data for **Lsd1-IN-29**, this guide serves to provide a comparative context of the broader LSD1 inhibitor field. Researchers are encouraged to consult primary literature for in-depth information on the specific inhibitors mentioned.

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